molecular formula C11H14N2O3S B2894226 N-(3-sulfamoylphenyl)cyclobutanecarboxamide CAS No. 698974-64-0

N-(3-sulfamoylphenyl)cyclobutanecarboxamide

Cat. No.: B2894226
CAS No.: 698974-64-0
M. Wt: 254.3
InChI Key: BXASCOFLDQBIHR-UHFFFAOYSA-N
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Description

N-(3-sulfamoylphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a cyclobutane ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfamoylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-aminobenzenesulfonamide with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfamoylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfamoyl derivatives

Scientific Research Applications

N-(3-sulfamoylphenyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-sulfamoylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Signal transduction: Modulating signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

N-(3-sulfamoylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

    N-(3-sulfamoylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    N-(3-sulfamoylphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, leading to different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-sulfamoylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-17(15,16)10-6-2-5-9(7-10)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASCOFLDQBIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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